molecular formula C17H19NO B8801822 N-(tert-butyl)-[1,1-biphenyl]-4-carboxamide

N-(tert-butyl)-[1,1-biphenyl]-4-carboxamide

Cat. No.: B8801822
M. Wt: 253.34 g/mol
InChI Key: FMSIMWLEPRZIHZ-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-4-carboxamide, N-(1,1-dimethylethyl)-: is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl core with a carboxamide group at the 4-position and a tert-butyl group attached to the nitrogen atom of the carboxamide. Biphenyl derivatives are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-carboxamide, N-(1,1-dimethylethyl)- typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the biphenyl core, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) and conditions like elevated temperatures.

Major Products:

    Oxidation: Quinones and other oxidized biphenyl derivatives.

    Reduction: Amines and other reduced forms of the carboxamide group.

    Substitution: Various substituted biphenyl derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials.

Biology:

    Biological Probes: The compound can be used as a probe to study biological processes, particularly those involving protein-ligand interactions.

Medicine:

    Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.

Industry:

    Materials Science: The compound can be used in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-4-carboxamide, N-(1,1-dimethylethyl)- involves its interaction with specific molecular targets. The carboxamide group can form hydrogen bonds with biological macromolecules, while the biphenyl core can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

    [1,1’-Biphenyl]-4-carboxamide: Lacks the tert-butyl group, which can affect its solubility and reactivity.

    [1,1’-Biphenyl]-4-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide, leading to different chemical properties and reactivity.

    [1,1’-Biphenyl]-4-methanol: Features a hydroxyl group, which can influence its hydrogen bonding and solubility.

Uniqueness: The presence of the tert-butyl group in [1,1’-Biphenyl]-4-carboxamide, N-(1,1-dimethylethyl)- enhances its steric bulk and hydrophobicity, which can influence its interactions with biological targets and its solubility in organic solvents. This makes it a unique compound with distinct properties compared to its analogs .

Properties

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

N-tert-butyl-4-phenylbenzamide

InChI

InChI=1S/C17H19NO/c1-17(2,3)18-16(19)15-11-9-14(10-12-15)13-7-5-4-6-8-13/h4-12H,1-3H3,(H,18,19)

InChI Key

FMSIMWLEPRZIHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 1 L round bottomed flask with a stirring bar and a drying tube was added 4-biphenylbenzoic acid (35.14 g, 177.26 mmol), CH2Cl2 (500 mL) and oxalyl chloride (17.18 mL, 196.96 mmol). To this well stirred mixture was added 10 drops of DMF. This mixture was stirred at ambient temperature for 5 h. The solvent and excess oxalyl chloride were removed in vacuo and the solid acid chloride was redissolved in fresh CH2Cl2 (500 mL). This solution was cooled to 0° C. and tert-butylamine (23.28 mL, 221.58 mmol), Et3N (30.88 mL, 221.58 mmol) and 4-DMAP (0.20 g) were added sequentially. The cooling bath was allowed to expire and the mixture was stirred at ambient temperature for 18 h. The reaction mixture was diluted with an equal volume of CHCl3 and this solution was washed successively with 1N HCl, NaHCO3 solution and brine. Drying (MgSO4), filtration and removal of the solvent in vacuo gave an off white solid. This material was triturated with Et2O (100 mL) and collected on a frit and dried in vacuo to afford the title compound.
Quantity
35.14 g
Type
reactant
Reaction Step One
Quantity
17.18 mL
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reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
23.28 mL
Type
reactant
Reaction Step Two
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Quantity
30.88 mL
Type
reactant
Reaction Step Two
Quantity
0.2 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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